4-methoxy-1H-indole-2-carbohydrazide

Description

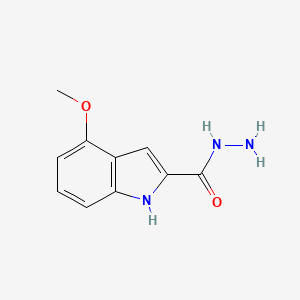

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-9-4-2-3-7-6(9)5-8(12-7)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFGVSOIZQFNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-1H-indole-2-carbohydrazide typically involves the reaction of 4-methoxy-1H-indole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-methoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-1H-indole-2-carbohydrazide has been studied for its potential as an antiviral , anticancer , and antimicrobial agent :

- Antiviral Activity : Research indicates that compounds within the indole family can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. The mechanism often involves binding to viral receptors or enzymes, thereby modulating their activity .

- Anticancer Properties : Various studies have demonstrated that this compound exhibits antiproliferative effects against cancer cell lines such as human erythroleukemia K562 and melanoma Colo-38. The structure-activity relationship (SAR) indicates that modifications in the indole nucleus can enhance its efficacy against cancer cells .

- Antimicrobial Effects : The compound has shown promising results in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

Chemical Synthesis

In synthetic chemistry, 4-methoxy-1H-indole-2-carbohydrazide serves as an important intermediate for synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it a versatile building block for developing new compounds with tailored biological activities .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of 4-methoxy-1H-indole-2-carbohydrazide and related derivatives. Antioxidant assays (DPPH, FRAP, ORAC) have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various indole derivatives, including 4-methoxy-1H-indole-2-carbohydrazide, against different cancer cell lines. The results indicated that structural modifications significantly influenced the activity levels. Specifically, compounds with hydroxyl or methoxy groups showed enhanced activity compared to their unsubstituted analogs .

Case Study 2: Antioxidant Properties

Research conducted on a series of indole derivatives demonstrated that those containing the methoxy group exhibited superior antioxidant capabilities compared to others lacking this feature. The study utilized multiple assays to quantify radical-scavenging abilities, confirming the importance of functional groups in determining biological activity .

Mechanism of Action

The mechanism of action of 4-methoxy-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-methoxy-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:

1H-indole-2-carbohydrazide: Lacks the methoxy group, which may affect its biological activity and specificity.

4-methoxy-1H-indole-3-carbohydrazide: The position of the carbohydrazide group can influence its reactivity and interactions.

4-methoxy-1H-indole-2-carboxylic acid: The presence of the carbohydrazide group in 4-methoxy-1H-indole-2-carbohydrazide can enhance its biological activity compared to the carboxylic acid derivative.

Biological Activity

4-Methoxy-1H-indole-2-carbohydrazide is a compound belonging to the indole family, a class known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical formula for 4-methoxy-1H-indole-2-carbohydrazide is . Its structure features a methoxy group at the 4-position of the indole ring and a carbohydrazide moiety, which contribute to its unique biological activities.

The biological effects of 4-methoxy-1H-indole-2-carbohydrazide are attributed to its ability to interact with various molecular targets. The compound may modulate enzyme activities or bind to specific receptors, influencing cellular pathways related to:

- Antiviral Activity : Inhibition of viral replication by targeting viral enzymes.

- Anticancer Activity : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Antiviral Activity

Research indicates that 4-methoxy-1H-indole-2-carbohydrazide exhibits significant antiviral properties. It has been shown to inhibit the replication of certain viruses in vitro. For example, studies demonstrated that the compound effectively reduced viral load in cell cultures infected with influenza virus by targeting viral polymerases.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines (e.g., MDA-MB-231 and MCF-7) revealed that it induces apoptosis and inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 10 µM to 25 µM, indicating promising efficacy.

Antimicrobial Activity

4-Methoxy-1H-indole-2-carbohydrazide has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

| Candida albicans | 50 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the therapeutic potential of 4-methoxy-1H-indole-2-carbohydrazide:

- Case Study on Antiviral Efficacy : A study published in Journal of Antiviral Research reported that treatment with the compound led to a significant reduction in viral titers in infected cell cultures compared to untreated controls, showcasing its potential as an antiviral agent.

- Cancer Cell Line Studies : Research conducted on breast cancer cell lines demonstrated that the compound not only inhibited cell growth but also triggered apoptosis through caspase activation pathways.

- Antimicrobial Testing : A comprehensive study evaluated the antimicrobial activity against various pathogens and found that 4-methoxy-1H-indole-2-carbohydrazide exhibited potent activity against multidrug-resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 4-methoxy-1H-indole-2-carbohydrazide, and how are the products characterized?

- Methodological Answer : The compound is typically synthesized via hydrazide formation by condensing methyl 4-methoxy-1H-indole-2-carboxylate with hydrazine hydrate under reflux conditions in ethanol. Characterization involves:

- 1H/13C NMR spectroscopy to confirm the hydrazide moiety (N–NH₂ protons at δ ~9–10 ppm) and aromatic protons in the indole ring.

- IR spectroscopy to identify carbonyl (C=O, ~1640–1680 cm⁻¹) and N–H stretching (~3200–3350 cm⁻¹) bands.

- Mass spectrometry (ESI-MS or EI-MS) to verify molecular ion peaks matching the expected molecular weight .

- Yield Optimization : Adjusting reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of ester to hydrazine) can improve yields beyond 85% .

Q. Which spectroscopic techniques are most effective for confirming the structure of 4-methoxy-1H-indole-2-carbohydrazide?

- 1H NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm) and indole NH protons (δ ~11–12 ppm).

- 13C NMR : Carbonyl carbons (C=O at ~160–165 ppm) and methoxy carbons (~55 ppm) are diagnostic.

- IR : Confirm the absence of ester C–O bands (~1250 cm⁻¹) post-reaction, replaced by hydrazide N–H bands.

- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation via bond lengths and angles .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to determine the crystal structure of 4-methoxy-1H-indole-2-carbohydrazide derivatives?

- Data Collection : Use high-resolution synchrotron radiation or low-temperature (100 K) data collection to minimize thermal motion artifacts.

- Structure Solution : Employ SHELXT (charge-flipping algorithm) for phase determination and SHELXL for refinement, adjusting parameters for anisotropic displacement of non-H atoms .

- Handling Challenges :

- Twinning : Use the TWIN command in SHELXL to model overlapping lattices.

- Disorder : Apply PART and SUMP restraints for disordered methoxy or solvent molecules .

- Validation : Cross-check with PLATON for symmetry checks and Mercury for visualizing hydrogen-bonding networks .

Q. What methodologies are recommended for analyzing hydrogen bonding networks in indole-based carbohydrazide crystals?

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D , R₂²(8) motifs) based on donor-acceptor distances and angles.

- Software Tools :

- CrystalExplorer for generating interaction maps.

- TOPOS for topological analysis of supramolecular architectures .

- Case Study : In related indole-carbohydrazides, N–H⋯O and N–H⋯N interactions often form 1D chains or 2D sheets, stabilizing the crystal lattice .

Q. How should researchers address discrepancies between computational predictions and experimental data in the properties of 4-methoxy-1H-indole-2-carbohydrazide?

- Root Cause Analysis :

- Electron Density Mismatches : Compare DFT-calculated electrostatic potentials with experimental X-ray charge densities.

- Conformational Flexibility : Perform molecular dynamics simulations to assess rotational barriers of the methoxy group.

- Mitigation Strategies :

- Refine computational models using CRYSTAL17 with periodic boundary conditions to account for crystal packing effects.

- Validate NMR chemical shifts via GIAO-DFT calculations (e.g., B3LYP/6-311++G**) .

Data Contradiction and Resolution

Q. What steps should be taken when crystallographic data contradicts spectroscopic findings for 4-methoxy-1H-indole-2-carbohydrazide?

- Scenario : X-ray data shows planar indole rings, but NMR suggests rotational isomerism.

- Resolution :

Variable-Temperature NMR : Probe dynamic processes (e.g., methoxy rotation) by acquiring spectra at 298–400 K.

Hirshfeld Surface Analysis : Compare close contacts in crystal structures with solution-state interactions.

Theoretical Modeling : Use QTAIM (Quantum Theory of Atoms in Molecules) to reconcile bond critical points with experimental geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.